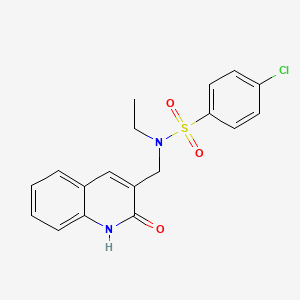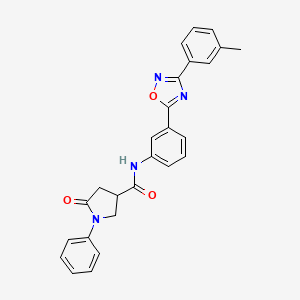
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide, also known as IQ-1S, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
Target of Action
It’s known that quinoline derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They are known to interact with various targets such as antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory , antiinflammatory , antioxidant , and anti-human immunodeficiency virus (HIV) agents .
Mode of Action
Quinolines are known to inhibitDNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinoline derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the wide range of biological activities exhibited by quinoline derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has several advantages for lab experiments, including its high potency and selectivity for the Wnt signaling pathway. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide. One area of interest is the development of more potent and selective analogs of this compound that can be used for cancer therapy. Another potential direction is the investigation of the effects of this compound on other signaling pathways and cellular processes. Finally, further studies are needed to determine the safety and efficacy of this compound in vivo, which will be critical for its potential use as a therapeutic agent.
Métodos De Síntesis
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide can be synthesized through a multistep process that involves the reaction of 2-hydroxy-3-formylquinoline with 4-chloro-N-isopropylbenzamide in the presence of a base. The resulting product is then purified and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that this compound can inhibit the activity of the Wnt signaling pathway, which is known to play a crucial role in the development and progression of various types of cancer.
Propiedades
IUPAC Name |
4-chloro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-13(2)23(20(25)14-7-9-17(21)10-8-14)12-16-11-15-5-3-4-6-18(15)22-19(16)24/h3-11,13H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZACFYKWVCIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-methyl-N'-(4-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691203.png)





![1-(4-fluorobenzoyl)-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691234.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7691242.png)





